1,3-Di-p-tolylprop-2-en-1-one
CAS No.:
Cat. No.: VC14396067
Molecular Formula: C17H16O
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16O |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 1,3-bis(4-methylphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3 |
| Standard InChI Key | DTEBZGKINVACPT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1,3-Di-p-tolylprop-2-en-1-one consists of a central propenone backbone () with p-tolyl groups () attached to the first and third carbon atoms. The α,β-unsaturated ketone system () confers significant reactivity due to conjugation, enabling participation in Michael additions, cycloadditions, and redox reactions .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the enone system and aromatic protons. The NMR spectrum (400 MHz, CDCl) exhibits:
Synthesis and Reaction Pathways
Iodine-Catalyzed α,β-Dehydrogenation
A scalable route involves the dehydrogenation of 1,3-di-p-tolylpropan-1-one using iodine as a catalyst. Under optimized conditions (140°C, 36 hours, toluene solvent), this method achieves yields exceeding 70% . The reaction proceeds via a radical mechanism, with iodine facilitating hydrogen abstraction to form the conjugated enone .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Iodine (5 mol%) |
| Solvent | Toluene |
| Temperature | 140°C |
| Time | 36 hours |
| Yield | 72–88% |
Alternative Methods
Copper-catalyzed aldol-type additions offer another pathway, though they are less commonly employed for this specific compound . These reactions typically involve ketone nitriles and require stringent anhydrous conditions .
Physicochemical Properties
Thermal and Physical Data
Key properties include:
Stability and Reactivity
The enone system is prone to photochemical [2+2] cycloadditions and nucleophilic attacks. Storage under inert conditions is critical to prevent oxidation or polymerization .
Applications in Organic Synthesis
Intermediate for Conjugated Systems
1,3-Di-p-tolylprop-2-en-1-one serves as a precursor for synthesizing polycyclic aromatic compounds and heterocycles. For example, Diels-Alder reactions with dienes yield six-membered rings, which are pivotal in natural product synthesis .
Catalytic Studies
The compound’s electron-deficient double bond participates in transition-metal-catalyzed couplings. Palladium-mediated Heck reactions have been explored to functionalize the α-position, though detailed studies remain limited .
Future Research Directions
Expanding Synthetic Utility
Further investigations into asymmetric catalysis could enable enantioselective functionalization, broadening utility in medicinal chemistry.
Material Science Applications
The compound’s rigid aromatic structure suggests potential as a ligand in metal-organic frameworks (MOFs) or as a monomer in conductive polymers.
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